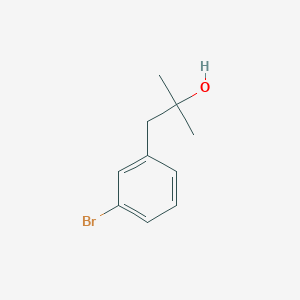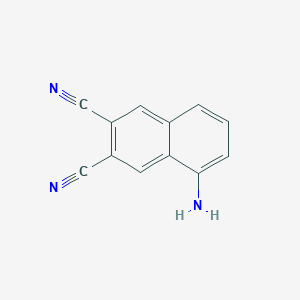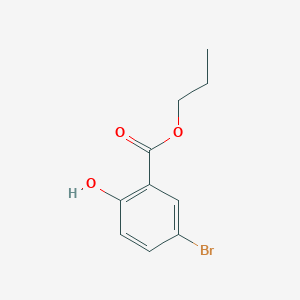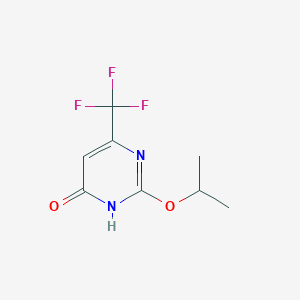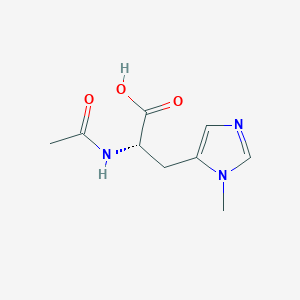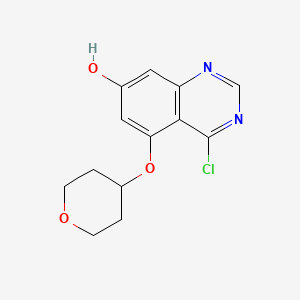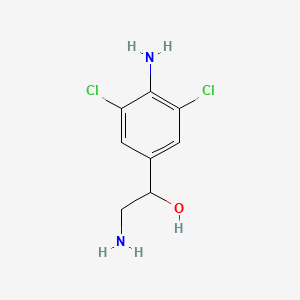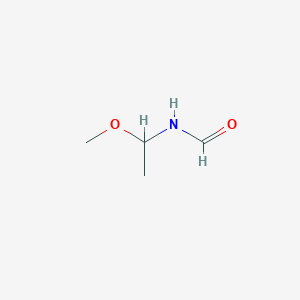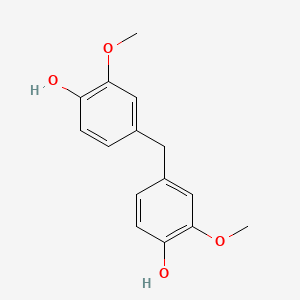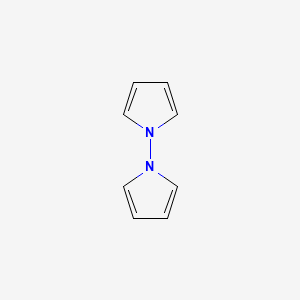
1,1'-Bi-1H-pyrrole
描述
1,1’-Bi-1H-pyrrole is a heterocyclic compound consisting of two pyrrole rings connected by a single bond. Pyrrole itself is a five-membered aromatic ring containing one nitrogen atom. The bi-pyrrole structure enhances the compound’s stability and reactivity, making it a valuable scaffold in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: 1,1’-Bi-1H-pyrrole can be synthesized through several methods. One common approach involves the oxidative coupling of pyrrole using oxidizing agents such as ferric chloride (FeCl3) or iodine (I2). The reaction typically occurs in an organic solvent like dichloromethane (CH2Cl2) under mild conditions .
Industrial Production Methods: Industrial production of 1,1’-Bi-1H-pyrrole often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or copper complexes are used to facilitate the coupling reaction. The process is optimized for large-scale production by controlling parameters like temperature, pressure, and reaction time .
化学反应分析
Types of Reactions: 1,1’-Bi-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bi-pyrrole quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of 1,1’-Bi-1H-pyrrole can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Bi-pyrrole quinones.
Reduction: Reduced bi-pyrrole derivatives.
Substitution: Halogenated or sulfonylated bi-pyrrole compounds.
科学研究应用
1,1’-Bi-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Serves as a scaffold for designing biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential in developing new pharmaceuticals, particularly in anticancer and antimicrobial therapies.
Industry: Utilized in the production of conductive polymers and materials for electronic devices
作用机制
The mechanism of action of 1,1’-Bi-1H-pyrrole depends on its specific application. In biological systems, it interacts with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
相似化合物的比较
Pyrrole: A simpler analog with a single five-membered ring.
Indole: Contains a fused benzene and pyrrole ring, exhibiting different reactivity and biological activity.
Furan: An oxygen-containing analog with a five-membered ring, showing distinct chemical properties.
Thiophene: A sulfur-containing analog with a five-membered ring, used in various organic synthesis applications
Uniqueness of 1,1’-Bi-1H-pyrrole: 1,1’-Bi-1H-pyrrole’s unique structure, with two connected pyrrole rings, provides enhanced stability and reactivity compared to its monomeric counterparts. This makes it a versatile scaffold for designing complex molecules with specific properties .
属性
IUPAC Name |
1-pyrrol-1-ylpyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-2-6-9(5-1)10-7-3-4-8-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAVLAUIQVYLOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191920 | |
| Record name | 1,1'-Bi-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38602-81-2 | |
| Record name | 1,1'-Bi-1H-pyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038602812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Bi-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


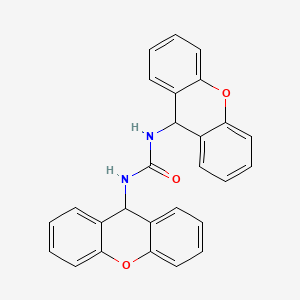
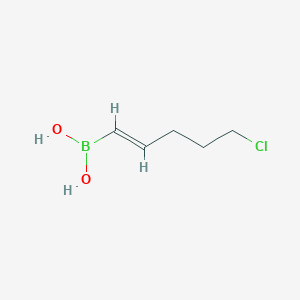
![[(S)-1-Bromoethyl]benzene](/img/structure/B3189982.png)
